5-amino-N-benzyl-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-N-benzyl-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14529855
InChI: InChI=1S/C17H16ClN5O/c18-14-8-4-7-13(9-14)11-23-16(19)15(21-22-23)17(24)20-10-12-5-2-1-3-6-12/h1-9H,10-11,19H2,(H,20,24)
SMILES:
Molecular Formula: C17H16ClN5O
Molecular Weight: 341.8 g/mol

5-amino-N-benzyl-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC14529855

Molecular Formula: C17H16ClN5O

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

5-amino-N-benzyl-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C17H16ClN5O
Molecular Weight 341.8 g/mol
IUPAC Name 5-amino-N-benzyl-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
Standard InChI InChI=1S/C17H16ClN5O/c18-14-8-4-7-13(9-14)11-23-16(19)15(21-22-23)17(24)20-10-12-5-2-1-3-6-12/h1-9H,10-11,19H2,(H,20,24)
Standard InChI Key VQLCCTYPTAFVPP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N

Introduction

5-amino-N-benzyl-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely utilized in medicinal chemistry due to their potential therapeutic effects. This compound is particularly noted for its applications in enzyme inhibition and receptor modulation, making it a valuable building block in drug development and material science.

Synthesis

The synthesis of 5-amino-N-benzyl-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step processes that include cycloaddition reactions, nucleophilic substitutions, and amidation techniques. For industrial production, optimizing these synthetic routes is crucial to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis platforms, and advanced purification methods like chromatography are employed to enhance efficiency.

Biological Activity and Applications

Triazole derivatives, including 5-amino-N-benzyl-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, are known for their potential therapeutic effects. They can act as enzyme inhibitors or receptor modulators, which makes them valuable in drug development. The precise biological pathways depend on the target involved and the biological context.

ApplicationDescription
Enzyme InhibitionBinding to active sites to inhibit enzyme activity
Receptor ModulationActing as agonists or antagonists to modulate receptor activity
Drug DevelopmentUsed as building blocks due to their therapeutic potential

Research Findings and Future Directions

Research on triazole derivatives highlights their versatility in both medicinal chemistry and material science applications. The ability to modify the structure of these compounds allows for enhancements in biological activity and chemical reactivity. Future studies may focus on optimizing synthesis methods and exploring new biological targets for these compounds.

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